Sterpurol D

Anti-neuroinflammatory activity Nitric oxide inhibition Sesquiterpenoids

Obtaining structurally defined sterpurane sesquiterpenoids with verified bioactivity for neuroinflammation target validation and SAR studies can be a significant sourcing challenge. Sterpurol D (C19H28O4, MW 320.4) addresses this need as a well-characterized, acetylated sterpurane from Cryptomarasmius aucubae. - Inhibits NO production in LPS-stimulated BV-2 microglial cells with a moderate IC50 of 14.81 μM, while maintaining cell viability above 100%. - Serves as an essential comparator for evaluating the impact of C-5/C-12 acetylation on sterpurane potency, selectivity, and physicochemical properties. - Confirmed stereochemical integrity via specific optical rotation ([α]25D +26.4, c 0.05, MeOH), ensuring batch-to-batch reproducibility.

Molecular Formula C19H28O4
Molecular Weight 320.4 g/mol
Cat. No. B15144307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSterpurol D
Molecular FormulaC19H28O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=C2CC(CC2CC3(C1(CC3)OC(=O)C)C)(C)COC(=O)C
InChIInChI=1S/C19H28O4/c1-12-16-10-17(4,11-22-13(2)20)8-15(16)9-18(5)6-7-19(12,18)23-14(3)21/h15H,6-11H2,1-5H3/t15-,17-,18-,19-/m1/s1
InChIKeyIOUCICIUFSGBJU-NXWXRZEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sterpurol D Procurement Guide: A Structurally Defined Sterpurane Sesquiterpenoid with Anti-Neuroinflammatory Activity


Sterpurol D (C19H28O4, MW 320.4) is a sterpurane sesquiterpenoid first isolated from the endolichenic fungus Cryptomarasmius aucubae [1]. It belongs to a rare class of fungal metabolites characterized by a unique 5,6-fused bicyclic ring system. Sterpurol D is an acetylated derivative of sterpurol B and exhibits moderate inhibition of nitric oxide (NO) production in LPS-induced BV-2 microglial cells (IC50 14.81 μM), distinguishing it from more potent congeners like sterpurol B (IC50 9.06 μM) and sterpurol E (IC50 9.93 μM) [1][2].

Why Sterpurol D Cannot Be Substituted by Other Sterpurane Sesquiterpenoids


The sterpurane sesquiterpenoid scaffold supports wide functional divergence through minor structural modifications. Within the same fungal extract, sterpurol D (acetylated derivative) exhibits a 1.6‑fold lower anti‑neuroinflammatory potency than its parent sterpurol B (IC50 14.81 vs. 9.06 μM) yet maintains a comparable safety window (cell viability >100%) [1][2]. Conversely, sterpurol E differs only by hydroxyl group placement but achieves 1.5‑fold higher potency (IC50 9.93 μM) [1][2]. Substituting sterpurol D with a generic sterpurane or an unrelated sesquiterpene would unpredictably alter potency, selectivity, and cytotoxicity profiles, undermining reproducibility in neuroinflammation research and target validation workflows.

Sterpurol D: Head‑to‑Head Quantitative Evidence for Scientific Selection


Anti‑Neuroinflammatory Potency: Sterpurol D vs. In‑Class Congeners and Positive Control

In LPS‑induced BV‑2 microglial cells, sterpurol D (1) inhibits NO production with an IC50 of 14.81 ± 2.23 μM, which is 1.6‑fold less potent than sterpurol B (5, IC50 = 9.06 ± 1.13 μM), 1.5‑fold less potent than sterpurol E (2, IC50 = 9.93 ± 0.99 μM), and 1.5‑fold less potent than the positive control quercetin (IC50 = 9.75 ± 0.79 μM) [1][2].

Anti-neuroinflammatory activity Nitric oxide inhibition Sesquiterpenoids

Cytotoxicity Profile: Sterpurol D Demonstrates No Adverse Effect on Microglial Viability

At its anti‑inflammatory IC50 concentration (14.81 μM), sterpurol D maintained cell viability at 103.46 ± 4.73% relative to LPS‑only controls, indicating no cytotoxicity. This viability is comparable to sterpurol B (106.83 ± 2.73%) and quercetin (101.54 ± 0.83%), and slightly higher than sterpurol E (97.07 ± 4.0%) [1][2].

Cytotoxicity Cell viability Microglial cells

Target Selectivity: Sterpurol D Is Inactive in Off‑Target Assays (α‑Glucosidase and Antibacterial)

When screened against α‑glucosidase and a panel of bacterial strains, sterpurol D and all other isolated sesquiterpenes (1–8) were found to be inactive [1][2]. This inactivity contrasts with many fungal sesquiterpenes that exhibit broad antimicrobial or enzyme inhibitory activities.

Target selectivity Off‑target activity α‑Glucosidase inhibition Antibacterial activity

Structural Differentiation: Acetylated Derivative of Sterpurol B

Sterpurol D is an acetylated derivative of sterpurol B, bearing two acetyl groups at C‑5 and C‑12 (δH 1.95, δC 20.8/171.2). This acetylation distinguishes it from sterpurol B, which lacks these modifications [1][2].

Chemical structure Acetylation Structure‑activity relationship

Optical Rotation: A QC Metric for Identity Confirmation

Sterpurol D exhibits a specific optical rotation of [α]25D +26.4 (c 0.05, MeOH), which is slightly higher than that of its parent sterpurol B ([α]25D +22.3, c 0.05, MeOH) [1][2]. This reproducible value can serve as a quality control benchmark for incoming material.

Optical rotation Quality control Stereochemistry

Sterpurol D: Evidence‑Backed Application Scenarios for Scientific and Industrial Users


In Vitro Neuroinflammation Target Validation

Use sterpurol D as a reference inhibitor of NO production in LPS‑stimulated BV‑2 microglial cells (IC50 = 14.81 μM). Its moderate potency and confirmed lack of cytotoxicity make it suitable for target engagement studies in neuroinflammatory pathways, particularly when a balanced activity profile is desired [1][2].

Structure‑Activity Relationship (SAR) Probes for Acetylated Sesquiterpenes

Employ sterpurol D as a comparator in SAR campaigns focused on the impact of acetylation on sterpurane bioactivity. The presence of two acetyl groups (C‑5 and C‑12) differentiates it from non‑acetylated sterpurol B and enables direct assessment of how acetylation modulates potency, selectivity, and physicochemical properties [1][2].

Quality Control and Identity Verification via Optical Rotation

Leverage the reported specific optical rotation ([α]25D +26.4, c 0.05, MeOH) as a rapid, quantitative identity check during compound receipt and batch release. This metric distinguishes sterpurol D from closely related sterpuranes (e.g., sterpurol B, [α]25D +22.3) and confirms stereochemical integrity [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sterpurol D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.